molecular formula C7H7F2NO B125198 2,3-Difluoro-4-methoxyaniline CAS No. 155020-51-2

2,3-Difluoro-4-methoxyaniline

Cat. No.: B125198
CAS No.: 155020-51-2
M. Wt: 159.13 g/mol
InChI Key: MEETZAMYCFAKKW-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxyaniline is an organic compound with the molecular formula C7H7F2NO. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group.

Scientific Research Applications

2,3-Difluoro-4-methoxyaniline has several applications in scientific research:

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H311 (toxic in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-methoxyaniline typically involves the fluorination of 4-methoxyaniline. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted anilines, quinones, and various coupled products depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxyaniline in biological systems involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 2,4-Difluoro-3-methoxyaniline
  • 3,4-Difluoro-2-methoxyaniline
  • 2,3-Difluoroaniline

Comparison: 2,3-Difluoro-4-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the methoxy group also influences its solubility and interaction with biological targets, differentiating it from other difluoroanilines .

Properties

IUPAC Name

2,3-difluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEETZAMYCFAKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396567
Record name 2,3-Difluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155020-51-2
Record name 2,3-Difluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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